

2-Bromo-4-methoxybenzaldehyde molecular weight and formula C8H7BrO2

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Bromo-4-methoxybenzaldehyde

Cat. No.: B1338418

[Get Quote](#)

An In-depth Technical Guide to 2-Bromo-4-methoxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-4-methoxybenzaldehyde is a substituted aromatic aldehyde that serves as a crucial intermediate in the landscape of organic synthesis. Its unique structural arrangement, featuring an aldehyde, a methoxy group, and a bromine atom on a benzene ring, provides multiple reactive sites for chemical transformations. This versatility makes it a valuable building block in the synthesis of complex organic molecules, particularly in the development of novel pharmaceuticals, agrochemicals, and advanced materials.^{[1][2]} The aldehyde functional group readily participates in reactions such as condensations and oxidations, while the aryl bromide is an excellent substrate for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds.^[2] This guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on experimental protocols relevant to research and development.

Core Physicochemical and Spectroscopic Data

Accurate characterization is fundamental to the successful application of any chemical intermediate. The key properties of **2-Bromo-4-methoxybenzaldehyde** are summarized

below.

Physicochemical Properties

Property	Value	Source(s)
Molecular Formula	C ₈ H ₇ BrO ₂	[3][4]
Molecular Weight	215.04 g/mol	[3][4]
CAS Number	43192-31-0	[3][4]
Appearance	Solid, white to off-white or beige crystalline powder	[3]
Melting Point	75-77 °C (some sources up to 80-82 °C)	[3]
Boiling Point	284.30 °C	
Flash Point	125.70 °C	
IUPAC Name	2-bromo-4-methoxybenzaldehyde	[4]
Synonyms	3-Bromo-4-formylanisole, 2-bromo-p-anisaldehyde	[3]

Spectroscopic Data (Predicted)

While a comprehensive, experimentally verified dataset is best obtained on a lot-specific basis, the following table outlines the expected spectroscopic characteristics based on the compound's structure and data from analogous molecules.

Technique	Expected Peaks / Signals
¹ H NMR	Signals corresponding to the aldehyde proton (CHO), aromatic protons (on the benzene ring), and methoxy group protons (-OCH ₃).
¹³ C NMR	Peaks for the carbonyl carbon (C=O), aromatic carbons (including the carbon attached to bromine), and the methoxy carbon (-OCH ₃). Based on similar structures, the carbonyl carbon would appear significantly downfield.[5]
IR Spectroscopy	Characteristic absorption bands for: Aldehyde C=O stretching (around 1680-1700 cm ⁻¹), Aromatic C=C stretching (around 1580-1600 cm ⁻¹), C-O (ether) stretching, and C-Br stretching.
Mass Spectrometry	Molecular ion peak (M ⁺) at m/z ≈ 214/216, showing a characteristic M/M+2 isotopic pattern due to the presence of bromine (⁷⁹ Br and ⁸¹ Br isotopes).[6] Key fragments would correspond to the loss of a hydrogen atom ([M-H] ⁺), loss of the formyl group ([M-CHO] ⁺), and the formation of the bromomethoxy-phenyl cation.

Synthesis Pathway

The synthesis of **2-Bromo-4-methoxybenzaldehyde** can be achieved through the ortho-lithiation and subsequent bromination of a suitable precursor like p-anisaldehyde (4-methoxybenzaldehyde). This directed ortho-metallation strategy is a powerful tool for regioselective functionalization of aromatic rings.

[Click to download full resolution via product page](#)

Caption: General synthesis pathway for **2-Bromo-4-methoxybenzaldehyde**.

A general procedure involves the reaction of p-methoxybenzaldehyde with n-butyllithium in the presence of a chelating agent like tetramethylethylenediamine (TMEDA) in an anhydrous solvent such as tetrahydrofuran (THF) at low temperatures.^[1] This is followed by quenching with a bromine source to yield the final product.

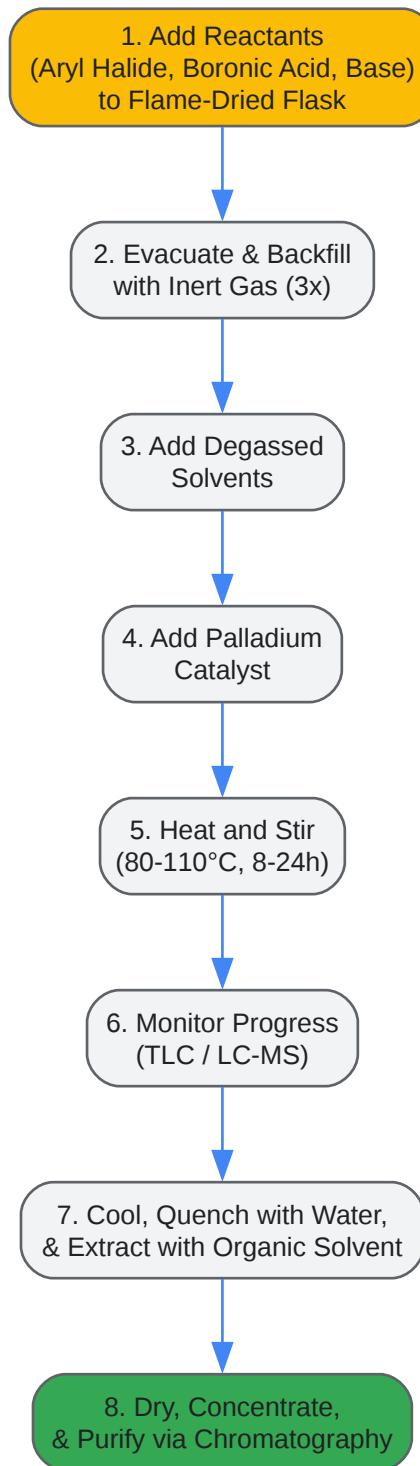
Key Applications and Experimental Protocols

2-Bromo-4-methoxybenzaldehyde is a versatile intermediate, primarily utilized in palladium-catalyzed cross-coupling reactions to synthesize more complex molecules, which are often scaffolds for drug candidates.

Application in Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, allowing for the formation of carbon-carbon bonds between an organoboron compound and an organic halide. As an aryl bromide, **2-Bromo-4-methoxybenzaldehyde** is an ideal substrate for this reaction, enabling the introduction of various aryl or vinyl substituents at the 2-position.

This protocol outlines a typical procedure for the coupling of an arylboronic acid with **2-Bromo-4-methoxybenzaldehyde**.


Materials:

- **2-Bromo-4-methoxybenzaldehyde** (1.0 equiv)
- Arylboronic acid (1.2-1.5 equiv)
- Palladium catalyst, e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%)
- Base, e.g., Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (2.0 equiv)
- Degassed solvent system (e.g., 1,4-Dioxane/Water, Toluene, or DMF)

- Inert atmosphere (Nitrogen or Argon) supply
- Standard laboratory glassware for inert atmosphere reactions

Procedure:

- Reaction Setup: To a flame-dried round-bottom flask or Schlenk tube equipped with a magnetic stir bar and a reflux condenser, add **2-Bromo-4-methoxybenzaldehyde**, the arylboronic acid, and the base.
- Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon). Repeat this cycle three times to ensure all oxygen is removed.
- Solvent Addition: Add the degassed solvent system to the flask via syringe.
- Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst to the reaction mixture.
- Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously for the required time (typically 8-24 hours).
- Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- Work-up: Upon completion, cool the reaction mixture to room temperature. Add water and extract the product with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
- Purification: Filter the mixture and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for a Suzuki-Miyaura coupling reaction.

Safety and Handling

2-Bromo-4-methoxybenzaldehyde is classified as harmful if swallowed and can cause skin and serious eye irritation.^[3] It may also cause respiratory irritation.

Precautionary Measures:

- Handling: Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product.^[1]
- Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and face protection.
- First Aid:
 - If Swallowed: Call a poison center or doctor if you feel unwell. Rinse mouth.^[1]
 - In Case of Skin Contact: Wash off with soap and plenty of water.
 - In Case of Eye Contact: Rinse cautiously with water for several minutes.
- Storage: Store in a well-ventilated place. Keep the container tightly closed under an inert atmosphere, such as nitrogen.

Conclusion

2-Bromo-4-methoxybenzaldehyde stands out as a highly functionalized and versatile building block in organic chemistry. Its capacity to undergo a variety of chemical transformations, most notably palladium-catalyzed cross-coupling reactions, makes it an indispensable intermediate for researchers and scientists in the pharmaceutical and materials science sectors. A thorough understanding of its properties, synthetic routes, and reaction protocols is essential for leveraging its full potential in the development of novel and complex molecular architectures. As with all chemical reagents, adherence to strict safety protocols is paramount during its handling and use.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-BROMO-4-METHOXYBENZALDEHYDE | 43192-31-0 [chemicalbook.com]
- 2. hmdb.ca [hmdb.ca]
- 3. 2-Bromo-4-methoxybenzaldehyde 97 43192-31-0 [sigmaaldrich.com]
- 4. escientificsolutions.com [escientificsolutions.com]
- 5. rsc.org [rsc.org]
- 6. 2-Bromo-4-methoxybenzaldehyde | C8H7BrO2 | CID 11127641 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [2-Bromo-4-methoxybenzaldehyde molecular weight and formula C8H7BrO2]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1338418#2-bromo-4-methoxybenzaldehyde-molecular-weight-and-formula-c8h7bro2]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com